molecular formula C13H11FN2O2 B11813870 Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate

Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11813870
M. Wt: 246.24 g/mol
InChI Key: UQOCJCWWQQKHDW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a fluorophenyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of solvents such as ethanol or ethyl acetate, and the reaction temperature is typically maintained at around 80-100°C .

Biological Activity

Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl ester group and a 2-fluorophenyl moiety. Its molecular formula is C12H10FNO2C_{12}H_{10}F_NO_2 with a molecular weight of approximately 218.21 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity, making it a subject of interest in drug design.

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antiviral activities. A study reported that certain pyrimidine derivatives inhibit viral replication by interfering with viral polymerases, suggesting potential applications in treating viral infections .

Anticancer Activity

This compound has shown promise in cancer research. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and the inhibition of NF-kB signaling, which is crucial for cancer cell survival .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to significantly inhibit COX-2 enzyme activity, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be beneficial in managing inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways:

  • NF-kB Pathway : Inhibition of NF-kB leads to reduced expression of pro-inflammatory cytokines.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation.
  • Viral Polymerase Inhibition : Disruption of viral replication mechanisms.

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful:

Compound NameStructural FeaturesNotable Activities
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylateTrifluoromethyl groupEnhanced anticancer activity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)amino-pyrimidine-5-carboxylateAdditional substituentsImproved bioactivity profiles

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antiviral Activity : A study demonstrated significant antiviral effects against influenza virus strains, with IC50 values indicating potent inhibition .
  • Cancer Cell Studies : Research involving human breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates .
  • Inflammation Models : In vivo experiments using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation compared to control groups .

Properties

IUPAC Name

ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-15-12(16-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOCJCWWQQKHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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